molecular formula C8H9NO B1314021 1,3-Dihydroisobenzofuran-5-amine CAS No. 61964-08-7

1,3-Dihydroisobenzofuran-5-amine

Cat. No. B1314021
CAS RN: 61964-08-7
M. Wt: 135.16 g/mol
InChI Key: GKULNTLNUHOMGD-UHFFFAOYSA-N
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Description

1,3-Dihydroisobenzofuran-5-amine, also known as 1,3-dihydro-2-benzofuran-5-amine, is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

The synthesis of 1,3-Dihydroisobenzofuran-5-amine involves the reaction of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid with the appropriate primary amine in anhydrous acetic acid . The reaction of the substrate with 2-chloro-1-methylpyridinium iodide (CMPI) then forms the respective pyrazole esters .


Molecular Structure Analysis

The InChI code for 1,3-Dihydroisobenzofuran-5-amine is 1S/C8H9NO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5,9H2 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom.


Chemical Reactions Analysis

Amines, such as 1,3-Dihydroisobenzofuran-5-amine, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields.


Physical And Chemical Properties Analysis

1,3-Dihydroisobenzofuran-5-amine is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Enantioselective Synthesis and Analysis

1,3-Dihydroisobenzofuran-5-amine and its derivatives are key structures in organic chemistry, often utilized for their unique properties in synthesis and analysis. A notable application is in the enantioselective synthesis of protected amines, where derivatives such as the 3,5-dinitrobenzoyl-derived 1-naphthylethyl amide serve as chiral solvating agents (CSAs) for NMR analysis. This enables effective resolution of diastereomeric complexes, crucial for the analysis of enantiomeric excess and the study of molecular chirality (D. Iwaniuk & C. Wolf, 2010).

Synthesis of Functionalized Phthalans

The compound's utility extends to the synthesis of functionalized phthalans through Heck-reduction-cyclization (HRC) reactions. This process leverages 1,3-dihydroisobenzofurans to create biologically active compounds, highlighting the versatility of this motif in constructing complex organic molecules with potential pharmaceutical applications (J. Krishna, Pedireddi Niharika, & G. Satyanarayana, 2015).

Organocatalysis for Oxa-Michael Reaction

Another innovative application involves the use of organocatalysis for the enantioselective intramolecular oxa-Michael reaction of alkoxyboronates. This strategy synthesizes enantioenriched 1-substituted 1,3-dihydroisobenzofurans, underlining the compound's role in asymmetric synthesis and the development of new organocatalytic methodologies (Barnala Ravindra, B. G. Das, & P. Ghorai, 2014).

Advanced Material Synthesis

In materials science, the synthesis of 1,3-dihydroisobenzofuran-5-amine derivatives offers pathways to novel compounds with potential application in electronic and photonic materials. An efficient method for creating these derivatives under mild conditions showcases the adaptability of this chemical framework in producing heterocyclic compounds that could serve as building blocks for advanced materials (Zehan Yin et al., 2017).

Safety And Hazards

1,3-Dihydroisobenzofuran-5-amine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Dihydroisobenzofuran derivatives, such as 1,3-Dihydroisobenzofuran-5-amine, are being studied for their potential as radical scavengers . They are also being explored for their potential in the synthesis of diverse isobenzofuranone and isoindolobenzoxazinone derivatives . These studies could lead to the development of new pharmaceuticals and biologically active compounds.

properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULNTLNUHOMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498519
Record name 1,3-Dihydro-2-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydroisobenzofuran-5-amine

CAS RN

61964-08-7
Record name 1,3-Dihydro-2-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2-benzofuran-5-amine
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Synthesis routes and methods

Procedure details

To a solution of 1,3-dihydro-isobenzofuran (83.2 mmol) in sulfuric acid (75 mL), cooled in an ice bath, add a solution of potassium nitrate (83.2 mmol) in sulfuric acid (25 mL) dropwise. After stirring for 30 min, pour the reaction mixture over ice and collect the resulting precipitate on a glass frit. Wash the precipitate with water (200 mL) and dry under vacuum. Dissolve the precipitate in ethanol (250 mL) and add tin chloride dihydrate (273.6 mmol). After heating at 70° C. for 2 h, dilute with water (200 mL), cool to room temperature, and neutralize the reaction with 5 N NaOH. Extract the mixture with ethyl acetate (3×200 mL) and dry the organic portion over sodium sulfate. Remove the solvent in vacuo to afford the title compound as a tan solid. 1H NMR (CDCl3, 400 MHz) δ 3.50 (bs, 2H), 5.02 (s, 4H), 6.56 (d, J=2.4 Hz, 1H), 6.60 (dd, J=2.4, 8.0 Hz, 1 H), 7.01 (d, J=8.0 Hz, 1H).
Quantity
83.2 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
83.2 mmol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
tin chloride dihydrate
Quantity
273.6 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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